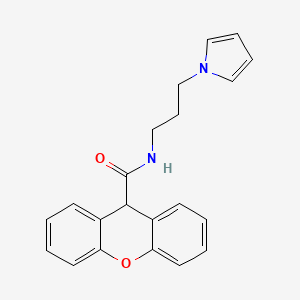

N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide

Description

N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide is a synthetic organic compound featuring a xanthene core (a tricyclic structure comprising two benzene rings fused to a central oxygen-containing ring) linked to a carboxamide group. The carboxamide nitrogen is further substituted with a 3-(1H-pyrrol-1-yl)propyl chain. This molecule’s structural uniqueness lies in its combination of the rigid xanthene scaffold with the electron-rich pyrrole moiety, which may influence its solubility, bioavailability, and intermolecular interactions.

Properties

IUPAC Name |

N-(3-pyrrol-1-ylpropyl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c24-21(22-12-7-15-23-13-5-6-14-23)20-16-8-1-3-10-18(16)25-19-11-4-2-9-17(19)20/h1-6,8-11,13-14,20H,7,12,15H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNNYBIVAPTFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCN4C=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide typically involves the condensation of a carboxylic acid derivative with a substituted amine. One common method includes the reaction of 9H-xanthene-9-carboxylic acid with 3-(1H-pyrrol-1-yl)propylamine under reflux conditions, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Scientific Research Applications

N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

Industry: The compound can be used in the development of organic materials with specific electronic or photophysical properties

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing downstream signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide:

Comparative Analysis

- Diisopropylaminoethyl xanthene-9-carboxylate methobromide replaces the carboxamide with a carboxylate ester and introduces a charged quaternary ammonium group, improving solubility in polar solvents .

Functional Group Impact :

- The pyrrole-propyl chain in the target compound may confer redox activity or metal-binding capacity, analogous to pyrrole-containing pharmaceuticals like tolmetin. In contrast, the hydroxybenzamido group in 8h provides hydrogen-bonding sites critical for kinase inhibition .

- The quaternary ammonium group in the methobromide derivative enhances surface-active properties, making it suitable for micelle formation in drug delivery systems .

Synthetic Accessibility :

Biological Relevance :

- While 8h demonstrated apoptotic activity in cancer cells, the target compound’s biological profile is speculative. Its pyrrole moiety may mimic tryptophan or histidine residues, enabling enzyme active-site binding.

Biological Activity

N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide is a compound characterized by the presence of a pyrrole ring and a xanthene core, which positions it within a class of nitrogen-containing heterocycles known for diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(3-pyrrol-1-ylpropyl)-9H-xanthene-9-carboxamide, with a molecular formula of C21H20N2O2 and a molecular weight of 348.4 g/mol. Its structure can be represented as follows:

Research indicates that compounds structurally similar to this compound may interact with various biological targets:

1. Enzyme Inhibition:

Similar compounds have shown potential in inhibiting key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. This inhibition can disrupt critical metabolic pathways in cells, potentially leading to antimicrobial or anticancer effects.

2. Receptor Binding:

The compound may act as a ligand for various receptors, which could modulate physiological responses. For instance, it has been suggested that derivatives based on xanthene structures could enhance the activity of metabotropic glutamate receptors (mGluRs), indicating potential neuropharmacological applications .

Biological Activity and Applications

Antimicrobial Activity:

Preliminary studies suggest that this compound may exhibit antimicrobial properties similar to other pyrrole-containing compounds. These compounds have demonstrated efficacy against various bacterial strains.

Anticancer Potential:

The ability to inhibit enzymes involved in DNA synthesis positions this compound as a candidate for further investigation in cancer therapy. Structural analogs have shown promise in preclinical models for their anticancer effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other related compounds:

| Compound Type | Biological Activity | Notes |

|---|---|---|

| Pyrrolopyrazine Derivatives | Antimicrobial and antiviral | Similar structural features |

| Indole Derivatives | Anticancer and anti-inflammatory | Known for diverse biological activities |

| Benzimidazole Derivatives | Antimicrobial and anticancer | Significant biological activities |

Case Studies and Research Findings

Several studies have explored the biological implications of xanthene derivatives:

Case Study 1:

A study focused on the synthesis of xanthene derivatives indicated that modifications to the xanthene core could enhance binding affinity to mGluR1 receptors, suggesting therapeutic potential in neurological disorders .

Case Study 2:

Research on enzyme inhibitors highlighted that certain xanthene derivatives could effectively inhibit DHFR, leading to reduced cell proliferation in cancer models. This suggests that this compound may share similar inhibitory properties .

Q & A

Q. What synthetic strategies are commonly employed for N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide?

The synthesis typically involves multi-step organic reactions, including amide bond formation between the xanthene-carboxylic acid derivative and the pyrrole-containing amine. Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) are critical for efficient amidation . Reaction conditions (e.g., solvent choice, temperature, and time) are optimized to enhance yield and purity. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : Used to verify the presence of the xanthene core (aromatic protons) and pyrrolpropyl side chain (alkyl/amine signals) .

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and ensures >95% purity .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Q. What are the primary biological activities reported for this compound?

Preliminary studies on structurally related xanthene-carboxamides suggest interactions with cellular receptors or enzymes, influencing pathways like apoptosis or metabolic regulation . Fluorescence properties of the xanthene core also enable its use as a probe for real-time cellular imaging .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates .

- Catalyst Loading : Incremental addition of DMAP (0.1–0.5 eq.) improves amidation efficiency without side reactions .

- Temperature Control : Maintaining 0–5°C during coupling steps minimizes decomposition .

- Scale-Up Considerations : Larger reactors with controlled stirring and inert atmospheres ensure reproducibility .

Q. What methodologies are used to investigate interactions between this compound and biological macromolecules (e.g., DNA or proteins)?

- Fluorescence Quenching : Measures binding affinity by observing changes in xanthene fluorescence upon DNA intercalation .

- Circular Dichroism (CD) : Detects conformational changes in DNA/proteins upon binding .

- Molecular Docking Simulations : Predicts binding modes using software like AutoDock, validated by NMR titration experiments .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

- Structural Variability Analysis : Compare substituent effects (e.g., pyrrole vs. thiophene derivatives) on activity .

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables .

- Meta-Analysis : Use computational tools to correlate structural features (e.g., logP, polar surface area) with activity trends .

Q. What strategies validate the compound’s mechanism of action in cellular pathways?

- Knockout/Knockdown Studies : Silence putative targets (e.g., kinases) to observe activity loss .

- Metabolic Profiling : LC-MS/MS tracks downstream metabolite changes in treated vs. untreated cells .

- CRISPR-Cas9 Screens : Identify resistance-conferring gene edits to pinpoint molecular targets .

Methodological Considerations Table

| Research Aspect | Key Techniques | References |

|---|---|---|

| Synthesis | DCC/DMAP coupling, HPLC purification | |

| Structural Analysis | ¹H/¹³C NMR, HRMS | |

| Biological Interaction | Fluorescence quenching, CD spectroscopy | |

| Target Validation | CRISPR screens, metabolic profiling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.